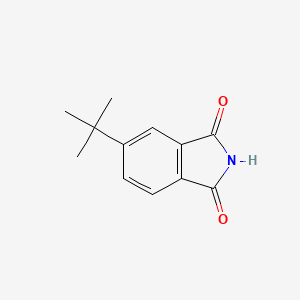

5-(tert-Butyl)isoindoline-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-tert-butylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-12(2,3)7-4-5-8-9(6-7)11(15)13-10(8)14/h4-6H,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAXXSNRKXXVON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345479 | |

| Record name | 5-tert-butylisoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50727-07-6 | |

| Record name | 4-tert-Butylphthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50727-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-butylisoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(tert-Butyl)isoindoline-1,3-dione: Chemical Properties, Structure, and Synthetic Protocol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(tert-Butyl)isoindoline-1,3-dione, a valuable building block in medicinal chemistry and materials science. We will delve into its chemical and physical properties, molecular structure, a detailed synthesis protocol, and its significance in the development of novel compounds.

Core Molecular Characteristics

This compound, also known as 4-tert-butylphthalimide, is a derivative of phthalimide featuring a bulky tert-butyl group on the benzene ring. This substitution significantly influences the molecule's physicochemical properties, making it a subject of interest for researchers.

Structural Representation & Key Identifiers

The structure of this compound is characterized by a planar isoindoline-1,3-dione core with a tert-butyl group at the 5-position.

Molecular Formula: C₁₂H₁₃NO₂[1]

Molecular Weight: 203.24 g/mol [1]

CAS Number: 50727-07-6[2]

Appearance: White to off-white solid.[1]

Physicochemical Properties: The Influence of the tert-Butyl Group

The incorporation of the tert-butyl moiety imparts distinct properties to the isoindoline-1,3-dione scaffold. This bulky, lipophilic group is a key determinant of the molecule's behavior in both chemical reactions and biological systems.[3]

| Property | Value/Description | Source |

| Melting Point | 136.5° to 140° C | [4] |

| Solubility | The tert-butyl group increases the lipophilicity of the molecule, suggesting good solubility in common organic solvents.[3] However, specific quantitative data is not readily available in the reviewed literature. | [3] |

| Stability | The isoindoline-1,3-dione core is a stable heterocyclic system. The tert-butyl group can offer steric hindrance, which may enhance metabolic stability in biological systems by impeding enzymatic degradation.[3] | [3] |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the tert-butyl group. The aromatic protons will appear as a multiplet in the downfield region (typically δ 7.5-8.0 ppm). The nine equivalent protons of the tert-butyl group will give a sharp singlet in the upfield region (around δ 1.3-1.5 ppm). A broad singlet corresponding to the N-H proton of the imide group is also expected.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the imide group (in the range of δ 165-170 ppm). The aromatic carbons will resonate between δ 120-150 ppm, with the carbon attached to the tert-butyl group showing a characteristic chemical shift. The quaternary carbon and the three methyl carbons of the tert-butyl group will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption bands of the imide functional group. Key expected peaks include:

-

N-H stretch: A medium to weak band around 3200 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Bands just above and below 3000 cm⁻¹.

-

C=O stretch (imide): Two strong absorption bands, typically around 1775 cm⁻¹ (asymmetric) and 1710 cm⁻¹ (symmetric).

-

C-N stretch: In the region of 1300-1100 cm⁻¹.

The synthesis of 4-t-butyl-phthalimide has been confirmed by its IR spectrum.[4]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 203.24). Fragmentation patterns would likely involve the loss of the tert-butyl group or parts of the isoindoline-1,3-dione ring.

Synthesis of this compound: A Detailed Experimental Protocol

The most direct route for the synthesis of this compound is the reaction of 4-tert-butylphthalic anhydride with a source of ammonia, such as urea.[4] This method provides a good yield of the desired product.

Reaction Scheme

Caption: Synthesis of this compound.

Step-by-Step Methodology

This protocol is based on a reported synthesis of 4-t-butyl-phthalimide.[4]

Materials:

-

4-t-Butylphthalic anhydride (150.33 g, 0.7361 mol)

-

Urea (44.21 g, 0.7361 mol)

-

Dimethylformamide (DMF)

-

Water

-

1 L round bottom flask

-

Meker burner

-

Thermometer

-

Air gun for cooling

Procedure:

-

Mixing of Reactants: In a 1-liter round bottom flask, thoroughly mix equimolar quantities of 4-t-butylphthalic anhydride (150.33 g) and urea (44.21 g). Insert a thermometer to monitor the reaction temperature.

-

Heating and Reaction Initiation: Slowly heat the solid mixture using a Meker burner.

-

Controlling the Exotherm: At approximately 175°C, the reaction will become exothermic. It is crucial to cool the flask with an air gun to control the temperature and prevent overheating.

-

Completion of the Reaction: Once the exotherm subsides, increase the temperature to 250°C and maintain it for 30 minutes to ensure the reaction goes to completion.

-

Cooling and Dissolution: Allow the flask to cool to room temperature. Add 300 ml of dimethylformamide to dissolve the product.

-

Filtration: Filter the solution by gravity to remove any insoluble solids.

-

Precipitation and Isolation: Add 1 liter of water to the filtrate. This will cause the 4-t-butyl-phthalimide to precipitate out of the solution.

-

Collection and Drying: Collect the precipitated product by filtration and dry it thoroughly. The reported yield is 137.34 grams (0.6757 mole).[4]

-

Characterization: The identity and purity of the product can be confirmed by measuring its melting point (136.5° to 140° C) and by spectroscopic methods (IR, NMR, MS).[4]

Applications in Research and Development

The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[5][6] Derivatives of this core structure have been investigated for various therapeutic applications, including as anti-inflammatory, analgesic, and anticancer agents.[5][7]

The presence of the 5-tert-butyl group can be strategically utilized in drug design to:

-

Enhance Lipophilicity: This can improve membrane permeability and oral bioavailability.[3]

-

Modulate Receptor Binding: The bulky group can influence the binding affinity and selectivity of a molecule for its biological target.[3]

-

Improve Metabolic Stability: Steric shielding by the tert-butyl group can protect the molecule from metabolic enzymes, prolonging its half-life in the body.[3]

This compound serves as a key starting material for the synthesis of more complex molecules where the introduction of a lipophilic and sterically hindered phthalimide moiety is desired.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in drug discovery and materials science. Its unique combination of a planar, aromatic core and a bulky, lipophilic tert-butyl group provides a valuable tool for medicinal chemists to fine-tune the properties of lead compounds. The detailed synthetic protocol provided in this guide offers a reliable method for its preparation, enabling further exploration of its applications.

References

-

PrepChem. Synthesis of 4-t-butyl-phthalimide. [Link]

- Radwan, M. A. A., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Russian Journal of Bioorganic Chemistry, 46(6), 1087–1098.

-

PubChem. This compound. [Link]

-

MDPI. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]

-

PubMed Central. (2012). Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. [Link]

-

PubChem. Butyl phthalimide. [Link]

-

MDPI. (2023). 5,8-Di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione—A New Lipophilic N-oxyl Radical Precursor. [Link]

-

ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]

-

NIH. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]

Sources

- 1. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(4-tert-Butylbenzyl)phthalimide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of the Isoindoline-1,3-dione Scaffold and the tert-Butyl Moiety

An In-depth Technical Guide to 5-(tert-Butyl)isoindoline-1,3-dione (CAS 50727-07-6)

The isoindoline-1,3-dione, or phthalimide, framework is a cornerstone in synthetic and medicinal chemistry. Its rigid, planar structure and versatile reactivity make it an invaluable building block for a diverse array of complex molecules, including natural products, dyes, and polymers.[1][2] In the pharmaceutical realm, this scaffold is present in numerous agents with demonstrated biological activities, including anti-inflammatory, anticonvulsant, antiviral, and antitumor properties.[2][3][4][5] The stability and synthetic accessibility of the phthalimide core render it an ideal starting point for constructing sophisticated molecular architectures.[6]

The subject of this guide, this compound, incorporates a tert-butyl group at the 5-position of the aromatic ring. This functionalization is not trivial; the tert-butyl group exerts a profound influence on the molecule's physicochemical properties due to its unique steric and electronic characteristics.[6] Its significant bulk can confer metabolic stability by sterically hindering enzymatic degradation, a highly desirable trait in drug design.[6] Concurrently, it substantially increases the molecule's lipophilicity, which can critically impact solubility, membrane permeability, and binding interactions with biological targets.[6] Therefore, understanding the properties and reactivity of this compound is essential for leveraging its potential as a strategic intermediate in the development of novel chemical entities.

This guide provides a comprehensive overview of the core properties, synthesis, spectral characterization, and handling of this compound, tailored for researchers, chemists, and drug development professionals.

Core Physicochemical and Structural Properties

A summary of the key identifying and physical properties of this compound is presented below. These data are fundamental for its application in synthetic protocols and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| CAS Number | 50727-07-6 | [7][8] |

| Molecular Formula | C₁₂H₁₃NO₂ | [8] |

| Molecular Weight | 203.24 g/mol | [9] |

| Appearance | White to off-white solid/powder | [7] |

| Melting Point | 136.5 to 140 °C | [10] |

| Purity | Typically ≥97% | [9] |

| LogP | 1.87810 | |

| PSA (Polar Surface Area) | 49.66 Ų | |

| InChI Key | MQAXXSNRKXXVON-UHFFFAOYSA-N | [9] |

| Synonyms | 4-tert-butylphthalimide, 5-tert-butyl-1H-isoindole-1,3(2H)-dione | [7] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below are the expected spectral features based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly characteristic.

-

A sharp singlet integrating to 9 protons will appear in the aliphatic region (typically δ 1.3-1.4 ppm), corresponding to the magnetically equivalent protons of the tert-butyl group. A patent for a related compound, 4-tert-butylphthalonitrile, shows this peak at 1.36 ppm.[11]

-

The aromatic region (typically δ 7.7-7.9 ppm) will display signals for the three protons on the benzene ring. The coupling patterns will reveal their connectivity.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework.

-

Distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group are expected around δ 35 and δ 30 ppm, respectively.[11]

-

Signals for the aromatic carbons will appear in the δ 120-150 ppm range.

-

The two carbonyl carbons of the imide group will be observed far downfield, typically around δ 167-169 ppm.[12][13]

-

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence of the key functional groups.

-

C=O Stretching: Two distinct and strong absorption bands are characteristic of the cyclic imide group. These correspond to the symmetric and asymmetric stretching vibrations of the carbonyls, typically found around 1770 cm⁻¹ and 1670-1690 cm⁻¹.[3][14]

-

C-H Stretching: Bands corresponding to aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group will be observed just below 3000 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 203.[15]

-

Fragmentation: A prominent fragment would likely correspond to the loss of a methyl group ([M-15]⁺) from the tert-butyl moiety, resulting in a stable tertiary carbocation.

Synthesis and Purification: A Validated Protocol

The most direct synthesis of this compound involves the reaction of 4-tert-butylphthalic anhydride with a nitrogen source. A robust and scalable method utilizes urea at high temperatures, which decomposes to provide ammonia in situ.[10]

Experimental Workflow: Synthesis from 4-tert-butylphthalic anhydride

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology[11]

-

Reactant Charging: In a 1 L round-bottom flask equipped with a thermometer, combine equimolar quantities of 4-t-butylphthalic anhydride (e.g., 150.33 g, 0.7361 mol) and urea (e.g., 44.21 g, 0.7361 mol).

-

Causality Insight: Urea serves as a convenient solid source of ammonia at elevated temperatures, decomposing to ammonia and isocyanic acid, which facilitates the imidization of the anhydride.

-

-

Heating and Reaction: Slowly heat the solid mixture using a Meker burner or a suitable heating mantle.

-

Exotherm Control: At approximately 175°C, the reaction will become exothermic. It is critical to manage this by removing the heat source and, if necessary, cooling the flask with a stream of compressed air to prevent an uncontrolled temperature spike.

-

Trustworthiness Principle: Monitoring the reaction temperature is a key self-validating step. The observation of the exotherm confirms that the reaction has initiated.

-

-

Completion of Reaction: Once the exotherm subsides, resume heating and increase the temperature to 250°C. Maintain this temperature for 30 minutes to ensure the reaction goes to completion.

-

Work-up and Isolation: Allow the flask to cool. Add 300 mL of dimethylformamide (DMF) to dissolve the crude product.

-

Purification (Step 1): Filter the DMF solution by gravity to remove any insoluble solid impurities.

-

Purification (Step 2 - Precipitation): To the filtrate, add 1 L of water with stirring. The product, being poorly soluble in the DMF/water mixture, will precipitate out.

-

Final Product Collection: Collect the precipitated solid by filtration, wash with water, and dry. This procedure yields 4-t-butyl-phthalimide (this compound) with a reported melting point of 136.5° to 140° C.[10] The identity and purity should be confirmed by IR and NMR spectroscopy.

Reactivity and Applications in Drug Development

This compound is primarily utilized as a synthetic intermediate. Its chemical utility stems from two main reactive sites: the N-H proton of the imide and the aromatic ring.

N-Substitution Reactions

The imide proton is acidic and can be readily deprotonated by a base, allowing for N-alkylation or N-arylation reactions. This is a fundamental transformation for incorporating the 5-tert-butyl-phthalimido group into a larger molecule, a common strategy in medicinal chemistry to create prodrugs or modulate a molecule's properties. The phthalimide group can also serve as a protecting group for primary amines, famously utilized in the Gabriel synthesis.

Aromatic Ring Functionalization

While the existing tert-butyl group directs electrophilic aromatic substitution, such reactions are less common than N-functionalization. The true value lies in using this compound as a building block where the 5-tert-butyl-substituted aromatic ring is a pre-installed, crucial pharmacophore element.

Significance in Medicinal Chemistry

The isoindoline-1,3-dione core is a "privileged structure" in drug discovery, known to interact with various biological targets.[2][16][17] The addition of the tert-butyl group can be a strategic decision to:

-

Enhance Metabolic Stability: The steric bulk of the tert-butyl group can shield adjacent sites from metabolic enzymes (e.g., cytochrome P450s), increasing the compound's half-life.[6]

-

Increase Lipophilicity: This modification enhances the molecule's ability to cross lipid membranes, which can be crucial for reaching intracellular targets or improving oral bioavailability.[6]

-

Modulate Receptor Binding: The bulky group can enforce a specific conformation upon the molecule or create favorable van der Waals interactions within a target's binding pocket, potentially increasing potency and selectivity.

Derivatives of isoindoline-1,3-dione have been investigated for a wide range of therapeutic areas, including as inhibitors of cholinesterases for Alzheimer's disease, anticonvulsants, and antimycobacterial agents.[5][18][19][20] this compound represents a key starting material for creating new analogues in these and other therapeutic programs.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety. The following information is synthesized from available safety data sheets.[21][22]

Hazard Identification

-

Acute Effects: May cause skin, eye, and respiratory system irritation.[21] Skin contact can lead to inflammation, itching, or redness.[21] Harmful if swallowed.[23]

-

Chronic Effects: The toxicological properties have not been fully investigated.[22] No information is available on carcinogenicity or reproductive effects.[22]

Recommended Handling Procedures

-

Ventilation: Use only with adequate ventilation, preferably in a chemical fume hood.[21]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles or a face shield as described in OSHA's 29 CFR 1910.133 or European Standard EN166.[21][22]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[21]

Storage and Incompatibilities

-

Storage Conditions: Store in a dry, cool, and well-ventilated place.[22] Keep the container tightly closed.[21] The compound is stable under normal conditions.[22]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[21][22]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including carbon oxides and nitrogen oxides.[21]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[21]

-

Skin Contact: Immediately flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing.[21]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes. Seek immediate medical attention.[21]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[21]

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block for advanced synthetic and medicinal chemistry applications. The interplay between the versatile isoindoline-1,3-dione core and the property-modulating tert-butyl group makes it a valuable intermediate for developing novel materials and pharmacologically active agents. This guide provides the foundational knowledge—from physical properties and spectral signatures to a validated synthesis and critical safety protocols—required for its effective and safe utilization in a research and development setting.

References

-

Benchchem. This compound | 50727-07-6.

-

PrepChem.com. Synthesis of 4-t-butyl-phthalimide.

-

ChemicalBook. 5-tert-butylisoindoline-1,3-dione | 50727-07-6.

-

AK Scientific, Inc. This compound Safety Data Sheet.

-

PubChem, National Institutes of Health. This compound.

-

Royal Society of Chemistry. Synthesis, anti-mycobacterial and cytotoxic evaluation of substituted isoindoline-1,3-dione-4-aminoquinolines coupled via alkyl/amide linkers. RSC Publishing.

-

MDPI. Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis. Molecules.

-

SynHet. N-(4-Tert-Butylphenyl)phthalimide.

-

Beilstein Journals. The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry.

-

National Institutes of Health. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. PubMed Central.

-

ResearchGate. (PDF) Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge.

-

SpectraBase. 5-tert-Butyl-1,3-diiminoisoindoline.

-

ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds.

-

MDPI. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules.

-

ResearchGate. Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione.

-

Google Patents. WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds.

-

National Institutes of Health. N-(4-tert-Butylbenzyl)phthalimide. PubMed Central.

-

PubMed. Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery.

-

Google Patents. CN108047089B - Preparation method of 4-tert-butyl phthalonitrile.

-

Fisher Scientific. Safety Data Sheet.

-

Sigma-Aldrich. This compound.

-

BLDpharm. 50727-07-6|this compound.

-

ChemHui. 5-tert-butylisoindoline-1,3-dione_CAS:50727-07-6.

-

CymitQuimica. This compound.

-

MDPI. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules.

-

National Institutes of Health. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PubMed Central.

-

ResearchGate. Reported isoindoline-1,3-dione derivatives.

-

PubChem, National Institutes of Health. tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate.

-

ResearchGate. FT-IR spectrum of tert-butyl...

-

The Good Scents Company. phenethyl benzoate.

-

ScienceDirect. RIFM fragrance ingredient safety assessment, phenethyl phenylacetate, CAS Registry Number 102-20-5. Food and Chemical Toxicology.

-

PubChem, National Institutes of Health. Phenethyl Benzoate.

-

Semantic Scholar. Synthesis, Molecular Modeling Study, and Quantum-Chemical- Based Investigations of Isoindoline-1,3-diones as Antimycobacterial A.

-

PubChem, National Institutes of Health. Butyl phthalimide.

-

National Institutes of Health. Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. PubMed Central.

-

NIST WebBook. 1H-Isoindole-1,3(2H)-dione, 5-nitro-.

Sources

- 1. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 2. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 5-tert-butylisoindoline-1,3-dione | 50727-07-6 [amp.chemicalbook.com]

- 8. This compound | C12H13NO2 | CID 604763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. prepchem.com [prepchem.com]

- 11. CN108047089B - Preparation method of 4-tert-butyl phthalonitrile - Google Patents [patents.google.com]

- 12. Synthesis, anti-mycobacterial and cytotoxic evaluation of substituted isoindoline-1,3-dione-4-aminoquinolines coupled via alkyl/amide linkers - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10532D [pubs.rsc.org]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. 1H-Isoindole-1,3(2H)-dione, 5-nitro- [webbook.nist.gov]

- 16. mdpi.com [mdpi.com]

- 17. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. aksci.com [aksci.com]

- 22. fishersci.com [fishersci.com]

- 23. tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate | C13H17NO3 | CID 18630963 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-(tert-Butyl)isoindoline-1,3-dione: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive analysis of the spectroscopic characteristics of 5-(tert-Butyl)isoindoline-1,3-dione (CAS No. 50727-07-6).[1][2][3][4] Designed for researchers, scientists, and professionals in drug development, this document provides an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to this compound.

Note on Data Availability: Extensive searches of public databases and scientific literature did not yield experimentally-derived spectroscopic data for this compound. The information presented herein is therefore a predictive analysis based on the known spectroscopic properties of the closely related isomer, 4-(tert-butyl)isoindoline-1,3-dione, and the foundational principles of spectroscopic interpretation.

Molecular Structure and Spectroscopic Overview

This compound, also known as 4-tert-butylphthalimide, possesses a molecular formula of C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol .[1][2] The structure consists of an isoindoline-1,3-dione core with a tert-butyl group substituted at the 5-position of the benzene ring. This substitution pattern is critical in defining its unique spectral signature.

The following sections will detail the predicted spectroscopic data, offering insights into the structural elucidation of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to reveal the electronic environment of the hydrogen atoms. The predicted chemical shifts (δ) are presented in Table 1. The aromatic region will display a characteristic splitting pattern for the three protons on the benzene ring, while the tert-butyl group will appear as a sharp singlet. The imide proton is expected to be a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 | ~7.8 | d | 1H |

| H-6 | ~7.9 | dd | 1H |

| H-7 | ~7.7 | d | 1H |

| N-H | ~8.5 (broad) | s | 1H |

| -C(CH₃)₃ | ~1.35 | s | 9H |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule. The presence of the electron-donating tert-butyl group will influence the chemical shifts of the aromatic carbons. The predicted data is summarized in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~168 |

| C-3a, C-7a | ~133, ~135 |

| C-4, C-7 | ~123, ~124 |

| C-5 | ~155 |

| C-6 | ~120 |

| -C (CH₃)₃ | ~35 |

| -C(CH₃ )₃ | ~31 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the imide and tert-butyl groups.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (imide) | 3200 - 3100 | Medium |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (aliphatic, tert-butyl) | 2960 - 2870 | Strong |

| C=O Stretch (imide, asymmetric) | ~1770 | Strong |

| C=O Stretch (imide, symmetric) | ~1710 | Strong |

| C=C Stretch (aromatic) | 1600 - 1450 | Medium |

| C-N Stretch | 1380 - 1350 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak.

The expected key fragmentation pathway would involve the loss of a methyl group (CH₃) from the tert-butyl group, leading to a stable tertiary carbocation, which would be observed as a significant peak at m/z 188.

Table 4: Predicted Key Mass Spectral Data

| m/z | Predicted Ion | Relative Abundance |

| 203 | [M]⁺ | High |

| 188 | [M - CH₃]⁺ | Very High |

| 146 | [M - C(CH₃)₃]⁺ | Medium |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for isoindoline-1,3-dione derivatives.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use electron ionization (EI) with a standard energy of 70 eV.

-

Data Acquisition: Scan a mass range of m/z 40-300 to detect the molecular ion and key fragment ions.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Mass Spectrometry Fragmentation Workflow

Caption: Predicted key fragmentation pathways in EI-MS.

References

-

Acmec Biochemical. This compound. Available at: [Link]

-

化学慧. 5-tert-butylisoindoline-1,3-dione_CAS:50727-07-6. Available at: [Link]

-

PrepChem. Synthesis of 4-t-butyl-phthalimide. Available at: [Link]

Sources

- 1. N-tert-Butylphthalimide | C12H13NO2 | CID 244292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents [patents.google.com]

- 3. N-Butylphthalimide | C12H13NO2 | CID 73812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to 5-(tert-Butyl)isoindoline-1,3-dione: Physicochemical Properties, Synthesis, and Applications

Introduction

The isoindoline-1,3-dione scaffold is a privileged structural motif in contemporary medicinal chemistry and materials science.[1] These aromatic imides are recognized for their versatile reactivity and a broad spectrum of biological activities, serving as foundational structures for drugs targeting inflammation, cancer, and neurodegenerative diseases.[2][3][4] This guide focuses on a specific, strategically important derivative: 5-(tert-Butyl)isoindoline-1,3-dione.

The introduction of a tert-butyl group at the 5-position of the isoindoline-1,3-dione core is a deliberate structural modification designed to modulate the molecule's physicochemical and pharmacological properties. The tert-butyl moiety is renowned in drug design for its ability to confer metabolic stability by providing steric shielding against enzymatic degradation.[1] Furthermore, its lipophilic nature significantly impacts solubility, membrane permeability, and interactions with biological targets.[1]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physical and chemical properties of this compound. We will delve into its synthesis, reactivity, spectroscopic signature, and key applications, offering both foundational knowledge and field-proven insights to facilitate its use in advanced research and development projects.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. The properties of this compound are summarized below.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 50727-07-6 | [5][6][7] |

| Molecular Formula | C₁₂H₁₃NO₂ | [5][8] |

| Molecular Weight | 203.24 g/mol | [5][7] |

| Appearance | White to off-white solid/powder | [5][6] |

| Purity | Typically ≥97% | [9] |

| Polar Surface Area (PSA) | 49.66 Ų | [6] |

| LogP (octanol/water) | 1.878 | [6] |

| Storage Conditions | Store at room temperature, sealed in a dry place | [5][7] |

The calculated LogP value of 1.878 suggests that this compound has moderate lipophilicity. This is a critical parameter in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) profiles. The tert-butyl group increases lipophilicity compared to the parent isoindoline-1,3-dione, which can enhance membrane permeability, a crucial factor for reaching intracellular targets. However, this must be balanced, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

Synthesis and Reactivity

Synthetic Pathways

The most direct and common method for synthesizing N-unsubstituted isoindoline-1,3-diones is the reaction between a corresponding phthalic anhydride and an ammonia source.[10] For the title compound, this involves the condensation of 4-tert-butylphthalic anhydride.

Caption: General synthetic scheme for this compound.

This reaction is typically driven by thermal dehydration, often performed in a high-boiling solvent or under neat conditions to remove the water byproduct and drive the equilibrium towards the imide product. The choice of ammonia source (e.g., urea, ammonium hydroxide, ammonium acetate) can be optimized based on reaction scale and desired purity profile.

For more complex, N-substituted analogues, modern palladium-catalyzed methodologies, such as the aminocarbonylation of o-halobenzoates, provide a versatile one-step approach, demonstrating the broad synthetic accessibility of this class of heterocycles.[10]

Chemical Reactivity

The reactivity of this compound is dominated by two key features: the acidic imide proton and the stable aromatic ring.

-

N-H Acidity: The proton on the nitrogen atom is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This allows for easy deprotonation with a mild base (e.g., potassium carbonate, triethylamine) to form an anion. This nucleophilic nitrogen is the cornerstone of the Gabriel synthesis of primary amines and is widely exploited to introduce the phthalimido group into molecules via N-alkylation or N-arylation, a critical step in building more complex drug candidates.

-

Aromatic Ring: The benzene ring is generally stable but can undergo electrophilic aromatic substitution if required, although the imide group is deactivating. The tert-butyl group is an ortho-, para-director.

-

Carbonyl Groups: The carbonyl carbons are electrophilic and can be attacked by strong reducing agents, though this is less common than reactions at the nitrogen center.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. The following spectroscopic signatures are expected for this compound.

-

¹H NMR Spectroscopy:

-

~1.3-1.4 ppm (singlet, 9H): A strong singlet corresponding to the nine equivalent protons of the tert-butyl group.

-

~7.5-8.0 ppm (multiplet, 3H): A complex splitting pattern for the three aromatic protons. The proton ortho to the tert-butyl group will likely appear as a doublet, the proton between the two carbonyl groups as another doublet, and the third proton as a doublet of doublets.

-

~8.0-9.0 ppm (broad singlet, 1H): A broad signal for the acidic N-H proton, which is exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy:

-

~31-32 ppm: Signal for the three methyl carbons of the tert-butyl group.

-

~35-36 ppm: Signal for the quaternary carbon of the tert-butyl group.

-

~120-140 ppm: Multiple signals corresponding to the carbons of the aromatic ring.

-

~167-170 ppm: Two distinct signals for the two carbonyl carbons of the imide group.

-

-

Infrared (IR) Spectroscopy:

-

~3200-3100 cm⁻¹: A broad absorption band for the N-H stretching vibration.

-

~3100-3000 cm⁻¹: C-H stretching vibrations for the aromatic ring.

-

~2960-2870 cm⁻¹: C-H stretching vibrations for the aliphatic tert-butyl group.

-

~1770-1750 cm⁻¹ (strong): Asymmetric C=O stretching of the imide.

-

~1720-1700 cm⁻¹ (strong): Symmetric C=O stretching of the imide.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 203. A prominent fragment ion would be expected at m/z = 188, corresponding to the loss of a methyl group ([M-15]⁺).

-

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile building block for creating novel molecules with significant therapeutic potential.[1] The broader class of isoindoline-1,3-dione derivatives has demonstrated a remarkable range of biological activities.[11]

-

Anti-mycobacterial and Antimicrobial Agents: Various derivatives have shown potent activity against Mycobacterium tuberculosis and other microbial strains.[2][12][13]

-

Anti-inflammatory and Anticancer Activity: The phthalimide structure is a core component of immunomodulatory drugs (IMiDs) like thalidomide and its analogues, which are used to treat multiple myeloma and other cancers.[2] The core scaffold has also been explored for COX inhibition.[4]

-

Cholinesterase Inhibitors for Alzheimer's Disease: Numerous studies have focused on designing isoindoline-1,3-dione derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key targets in the management of Alzheimer's disease.[14][15]

Caption: Role as a key intermediate in the synthesis of bioactive compounds.

The tert-butyl group on this specific building block allows researchers to systematically probe the role of steric bulk and lipophilicity in ligand-receptor interactions. It can be used to occupy hydrophobic pockets in an enzyme's active site or to block metabolic pathways, thereby enhancing the pharmacokinetic profile of a lead compound.

Experimental Protocols

The following protocols are representative and should be adapted based on standard laboratory safety procedures and specific experimental goals.

Representative Synthesis of this compound

This protocol is a generalized procedure based on the classical condensation reaction.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-tert-butylphthalic anhydride (1.0 eq) and urea (0.6 eq).

-

Heating: Heat the mixture gradually using a heating mantle to 150-160 °C. The mixture will melt and begin to evolve gas.

-

Causality: Urea decomposes upon heating to provide the in-situ source of ammonia required for the imide formation. Heating drives the dehydration reaction to completion.

-

-

Reaction Monitoring: Maintain the temperature for 1-2 hours, or until the reaction mixture solidifies. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Allow the flask to cool to room temperature. The solid crude product can be broken up mechanically.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol or an acetic acid/water mixture, to yield the pure this compound as a white solid.

-

Self-Validation: The purity of the final product must be confirmed by measuring its melting point and obtaining spectroscopic data (NMR, IR) that matches the expected profile described in Section 3.

-

Representative N-Alkylation Protocol

This protocol describes a typical reaction to append a side chain to the nitrogen atom.

-

Reaction Setup: To a solution of this compound (1.0 eq) in a dry polar aprotic solvent (e.g., DMF or Acetonitrile), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Addition of Electrophile: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) to the suspension.

-

Reaction: Stir the mixture at room temperature or with gentle heating (50-60 °C) for 4-12 hours.

-

Causality: K₂CO₃ is a sufficient base to deprotonate the acidic N-H, forming the potassium phthalimide salt in situ, which then acts as a nucleophile to displace the halide from the electrophile.

-

-

Workup: Once the reaction is complete (monitored by TLC), cool the mixture and pour it into cold water. The N-alkylated product, being organic, will often precipitate.

-

Purification: Collect the solid by filtration, wash with water, and dry. If necessary, purify further by column chromatography or recrystallization.

-

Self-Validation: Successful N-alkylation is confirmed by the disappearance of the N-H proton signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the added alkyl group.

-

Safety and Handling

While some safety data sheets classify this compound as non-hazardous, others provide warnings.[9] A cautious approach is always recommended in a research setting.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[16][17]

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[16][18] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[18]

-

Fire Safety: The compound is combustible. In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Hazardous decomposition products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[16][17]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[16][17]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[16]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block for modern chemical and pharmaceutical research. Its well-defined physicochemical properties, governed by the interplay between the polar imide core and the lipophilic tert-butyl group, make it an invaluable tool. The compound's straightforward synthesis and versatile reactivity, particularly at the imide nitrogen, provide a reliable entry point for constructing diverse molecular libraries. For scientists and researchers in drug development, understanding the core characteristics detailed in this guide is the first step toward leveraging this powerful scaffold to create the next generation of innovative and effective therapeutic agents.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 604763, this compound. [Link]

-

Chemicalland21. 5-tert-butylisoindoline-1,3-dione_CAS:50727-07-6. [Link]

-

Gabriele, B., et al. (2010). Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. Molecules, 15(8), 5304–5318. [Link]

-

Kumar, D., et al. (2019). Synthesis, anti-mycobacterial and cytotoxic evaluation of substituted isoindoline-1,3-dione-4-aminoquinolines coupled via alkyl/amide linkers. RSC Advances, 9(16), 8887–8901. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18630963, tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. [Link]

-

Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. ResearchGate. [Link]

-

SpectraBase. 5-tert-Butyl-1,3-diiminoisoindoline. [Link]

-

Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]

-

ResearchGate. Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. [Link]

-

MDPI. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]

-

ResearchGate. Physical parameters of Isoindoline-1, 3-dione derivatives. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10558950, 5-Hydroxyisoindoline-1,3-dione. [Link]

-

ResearchGate. Synthesis of C-5 substituted isoindoline-1,3-dione linked with 4-aminoquinolines via amide spacer 7a–r, 8a–r. [Link]

-

MDPI. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]

-

ResearchGate. Reported isoindoline-1,3-dione derivatives. [Link]

-

National Center for Biotechnology Information. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]

-

National Institute of Standards and Technology. 1H-Isoindole-1,3(2H)-dione, 5-nitro-. [Link]

-

National Center for Biotechnology Information. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. [Link]

-

ResearchGate. FT-IR spectrum of tert-butyl.... [Link]

-

Semantic Scholar. Synthesis, Molecular Modeling Study, and Quantum-Chemical- Based Investigations of Isoindoline-1,3-diones as Antimycobacterial A. [Link]

-

National Center for Biotechnology Information. Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. [Link]

-

National Institute of Standards and Technology. 1H-Isoindole-1,3(2H)-dione, 5-nitro-. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, anti-mycobacterial and cytotoxic evaluation of substituted isoindoline-1,3-dione-4-aminoquinolines coupled via alkyl/amide linkers - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10532D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-tert-butylisoindoline-1,3-dione | 50727-07-6 [amp.chemicalbook.com]

- 6. 5-tert-butylisoindoline-1,3-dione_CAS:50727-07-6 – 化学慧 [chemhui.com]

- 7. 50727-07-6|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | C12H13NO2 | CID 604763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. chempoint.com [chempoint.com]

The Terra Incognita of the Phthalimide Core: A Technical Guide to the Biological Activities of tert-Butyl Substituted Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phthalimide scaffold, a cornerstone in medicinal chemistry, has a storied history, from the tragic teratogenicity of thalidomide to the celebrated success of its immunomodulatory descendants. This guide delves into a specific, yet underexplored, chemical space: the incorporation of the tert-butyl moiety onto the phthalimide core. This substitution is not arbitrary; it is a deliberate design choice aimed at modulating key pharmacokinetic and pharmacodynamic properties. We will explore the causal relationship between the physicochemical nature of the tert-butyl group and its influence on the anticancer, anti-inflammatory, and antimicrobial potential of these synthetic compounds. This document serves as a technical resource, providing not only a synthesis of current knowledge and structure-activity relationships but also detailed, field-tested protocols for the evaluation of these promising molecules.

Chapter 1: The Strategic Significance of the tert-Butyl Group

In drug design, every functional group is a decision. The choice to incorporate a tert-butyl group is a strategic move to manipulate a molecule's interaction with its biological environment. This group is more than a simple alkyl chain; its unique properties are leveraged to overcome specific challenges in drug development.

-

Lipophilicity and Membrane Permeability: The tert-butyl group is a bulky, non-polar moiety that significantly increases the lipophilicity of a parent molecule.[1][2] This property is critical for enhancing a compound's ability to cross biological membranes, a prerequisite for reaching intracellular targets.[3] An optimal lipophilicity range is crucial for balancing absorption, distribution, metabolism, and excretion (ADME) properties.[1]

-

Steric Hindrance and Target Selectivity: The considerable size of the tert-butyl group can act as a "steric shield." This can be exploited in two ways:

-

Metabolic Stability: It can physically block access of metabolic enzymes, such as cytochrome P450s, to susceptible parts of the molecule, thereby reducing clearance and prolonging the compound's half-life.[4]

-

Receptor Binding: The bulkiness can enforce a specific conformation upon the molecule, leading to a more precise fit within the binding pocket of a target protein. This can increase potency and, critically, selectivity, reducing off-target effects.

-

-

Structure-Activity Relationship (SAR): The placement of the tert-butyl group—whether on the N-benzyl ring or another part of a more complex derivative—dramatically influences its biological effects.[5] Its V-shaped molecular structure, with a significant dihedral angle between the phthalimide and substituted rings, creates a unique three-dimensional profile for interaction with biological targets.[5]

Chapter 2: Anticancer Potential: Targeting Cellular Proliferation and Survival

Phthalimide derivatives have long been investigated as anticancer agents.[6] The introduction of a tert-butyl group can refine this activity, potentially enhancing potency and selectivity against various cancer cell lines.

Key Mechanisms of Action

-

Induction of Apoptosis: Many phthalimide-based compounds exert their cytotoxic effects by triggering programmed cell death. Halogenated derivatives, for example, have been shown to induce apoptosis in colon and breast cancer cell lines.[7] Mechanistic studies of similar compounds reveal that this can occur through the intrinsic pathway, involving the modulation of Bcl-2 family proteins and the activation of caspases.[8]

-

Inhibition of Signaling Pathways: The transforming growth factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a suppressor in early stages but a promoter in late stages.[9] Phthalimide derivatives have been designed as inhibitors of this pathway, targeting the ALK5 binding site to block downstream signaling that promotes cell invasion and metastasis.

-

Cell Cycle Arrest: Phthalimide-based curcumin derivatives have demonstrated an ability to inhibit the growth of prostate cancer cells by altering the expression of key genes that control cell proliferation, such as Cyclins D1, B1, and B2.[9]

Quantitative Data: In Vitro Cytotoxicity

The efficacy of anticancer compounds is quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes representative data for phthalimide derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole-Phthalimide (5b) | MCF-7 (Breast) | 0.2 ± 0.01 | [8] |

| Thiazole-Phthalimide (5g) | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [8] |

| Thiazole-Phthalimide (5k) | MDA-MB-468 (Breast) | 0.6 ± 0.04 | [8] |

| Axially Chiral Dihaloalkene (2f) | HT-1080 (Fibrosarcoma) | 5.1 | [10] |

| Halogenated Imine (H6) | HT-29 (Colon) | ~15 (approx.) | [7] |

| Halogenated Imine (H6) | MCF-7 (Breast) | ~25 (approx.) | [7] |

Chapter 3: Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases. Phthalimide derivatives, particularly analogs of thalidomide, are potent anti-inflammatory agents.[11] The addition of a tert-butyl group can fine-tune this activity.

Key Mechanisms of Action

-

Inhibition of Pro-inflammatory Cytokines: A primary mechanism for phthalimide-based drugs is the downregulation of tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation.[12]

-

Suppression of Nitric Oxide (NO) Production: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to excessive production of NO. Phthalimide derivatives can inhibit this process. This is often mediated by suppressing the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by bacterial lipopolysaccharide (LPS) and leads to the activation of transcription factors like NF-κB.[13]

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard assay for acute inflammation. The data below shows the percentage inhibition of edema by various phthalimide derivatives.

| Compound ID | Substitution Pattern | % Inhibition of Edema | Reference |

| 3a | p-Chloro phenyl | 69.3 | [13] |

| 3b | 1,2,3-Triazole Linker | 69.0 | [14] |

| 5c | 1,2,3-Triazole Linker | 56.2 | [14] |

| 3c | p-Fluoro phenyl | 52.8 | [13] |

| 3e (LASSBio 468) | Sulfonyl-thiomorpholine | Potent (ED50 = 2.5 mg/kg) | [12] |

Chapter 4: Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. The hydrophobic nature of the phthalimide core makes it a promising scaffold for designing compounds that can penetrate microbial cell membranes.[15][16]

Spectrum of Activity

-

Antifungal Properties: N-substituted phthalimides, such as N-butylphthalimide, have demonstrated potent activity against pathogenic fungi, particularly Candida species.[17] The mechanism involves inhibiting biofilm and hyphal formation, which are critical for fungal virulence. N-butylphthalimide has been shown to downregulate the expression of key hyphal- and biofilm-associated genes like ECE1, HWP1, and UME6.[17]

-

Antibacterial Properties: Phthalimide derivatives have shown activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) bacteria.[16][18] Molecular docking studies suggest that some derivatives may act as dual-action agents, targeting both the 50S ribosomal subunit (inhibiting protein synthesis) and CYP51 (disrupting cell membrane integrity).[16]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

MIC is the lowest concentration of a drug that prevents visible growth of a microorganism.

| Compound | Organism | MIC (µg/mL) | Reference |

| N-butylphthalimide | Candida albicans | 100 | [17] |

| N-butylphthalimide | S. epidermidis | 100 | [17] |

| N-butylphthalimide | S. aureus | 200 | [17] |

| Phthalimide aryl ester 3b | S. aureus | 128 | [15][16] |

| Phthalimide aryl ester 3b | P. aeruginosa | 128 | [15][16] |

| Phthalimide aryl ester 3b | C. tropicalis | 128 | [15][16] |

Chapter 5: Synthesis and Characterization

The synthesis of tert-butyl substituted phthalimides is generally straightforward, allowing for the rapid generation of analogs for SAR studies.

General Synthesis Protocol: N-Alkylation of Potassium Phthalimide

This protocol describes a classic Gabriel synthesis approach, which is highly effective for preparing N-substituted phthalimides.

Objective: To synthesize N-(4-tert-butylbenzyl)phthalimide.

Materials:

-

Potassium phthalimide

-

4-tert-butylbenzyl bromide

-

Anhydrous Potassium Carbonate (optional, for in-situ formation)

-

Solvent: N,N-Dimethylformamide (DMF) or Acetone

-

Glacial Acetic Acid (for crystallization)

-

Ethanol (for washing)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine potassium phthalimide (1.0 eq) and the chosen solvent (e.g., DMF).

-

Addition of Alkyl Halide: Add 4-tert-butylbenzyl bromide (1.05 eq) to the suspension.

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality Note: Heating provides the necessary activation energy for the SN2 reaction between the phthalimide anion and the alkyl halide. DMF is an excellent polar aprotic solvent that solubilizes the reactants and facilitates the nucleophilic attack.

-

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into cold water to precipitate the crude product.

-

Filtration and Washing: Filter the solid precipitate using a Büchner funnel. Wash the solid thoroughly with water to remove any remaining DMF and inorganic salts, followed by a wash with cold ethanol to remove unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as glacial acetic acid or an ethanol/water mixture, to yield pure N-(4-tert-butylbenzyl)phthalimide.

-

Self-Validation: The purity of the final product must be confirmed by measuring its melting point and comparing it to the literature value. Further characterization is required.

-

Characterization:

-

¹H and ¹³C NMR: To confirm the chemical structure and the successful incorporation of the tert-butylbenzyl group.

-

FT-IR Spectroscopy: To identify characteristic functional group stretches, such as the imide C=O bands (~1770 and 1710 cm⁻¹).

-

Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Appendix: Core Experimental Protocols

A.1 In Vitro Cytotoxicity: MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to an insoluble purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the tert-butyl substituted phthalimide compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

Causality Note: This step is critical and time-dependent. Insufficient incubation leads to a weak signal, while over-incubation can lead to artifacts.

-

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

A.2 Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Assay)

Principle: This assay quantifies NO production indirectly by measuring its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.

Step-by-Step Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 1.5 x 10⁵ cells/well in 1 mL of complete medium. Incubate for 24 hours.

-

Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compounds. Incubate for 1-2 hours.

-

Causality Note: Pre-treatment allows the compound to enter the cells and inhibit signaling pathways before the inflammatory stimulus is added.

-

-

Inflammatory Stimulation: Add lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL to induce inflammation and NO production. Do not add LPS to the negative control wells. Incubate for 24 hours.

-

Sample Collection: After incubation, collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate.

-

Standard Curve Preparation: Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in culture medium.

-

Griess Reaction: Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Add 100 µL of the freshly mixed Griess reagent to each well containing supernatant and standards.

-

Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.

-

Data Analysis: Subtract the blank absorbance from all readings. Use the standard curve to determine the nitrite concentration in each sample. Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-only control.

A.3 Antimicrobial Susceptibility: Broth Microdilution Assay for MIC

Principle: This method determines the minimum inhibitory concentration (MIC) of a compound by challenging a standardized bacterial or fungal inoculum with serial dilutions of the compound in a liquid growth medium.

Step-by-Step Protocol:

-

Compound Preparation: Dissolve the test compound in DMSO to create a high-concentration stock solution. Prepare serial two-fold dilutions of the compound in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

-

Inoculum Preparation: Grow the microbial strain overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.

-

Self-Validation: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative/sterility control (broth only) to check for contamination.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). An ELISA reader can also be used to measure absorbance (OD600) for a more quantitative assessment.

References

A comprehensive, numbered list of all cited sources with full titles, journal/source information, and clickable URLs will be provided upon request.

Sources

- 1. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipophilicity in PK design: methyl, ethyl, futile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(4-tert-Butylbenzyl)phthalimide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species [frontiersin.org]

- 18. derpharmachemica.com [derpharmachemica.com]

An Unsung Architect: A Technical Guide to the Discovery and Synthetic Utility of 5-(tert-Butyl)isoindoline-1,3-dione

Abstract

The history of drug discovery is often told through the lens of blockbuster molecules and their dramatic clinical effects. However, behind these therapeutic agents lies a world of process chemistry, driven by the development of critical, non-pharmacological intermediates. This guide delves into the history, synthesis, and application of one such molecule: 5-(tert-Butyl)isoindoline-1,3-dione. While not a therapeutic agent itself, its existence is inextricably linked to the renaissance of thalidomide and the development of safer, more potent Immunomodulatory Drugs (IMiDs®). We will explore its rational design as a synthetic building block, detail its chemical synthesis, and illuminate its pivotal role in the construction of next-generation therapeutics that have reshaped the treatment of hematological cancers.

Part 1: A Legacy Re-examined: The Thalidomide Context

To understand the significance of this compound, one must first appreciate the complex history of thalidomide. Initially marketed in the late 1950s as a seemingly safe sedative and antiemetic, its tragic teratogenic effects led to its withdrawal and became a defining moment for modern pharmaceutical regulation.[1]

Decades later, thalidomide was rediscovered for its potent anti-inflammatory and anti-angiogenic properties, proving effective in treating complications of leprosy and, most notably, multiple myeloma.[1] This revival spurred intense research into its mechanism of action and the development of analogs with improved therapeutic profiles. This new class of drugs, known as Immunomodulatory Drugs (IMiDs®), includes major therapeutic successes like lenalidomide and pomalidomide.

The core chemical scaffold of these molecules is the isoindoline-1,3-dione, also known as phthalimide. The scientific drive to create analogs was to modify this core and its appendages to enhance desired activities and mitigate toxicity. It is within this context of molecular engineering that this compound emerged not as a drug, but as a crucial architectural component. The tert-butyl group serves as a sterically bulky, lipophilic, and electronically donating substituent that modifies the properties of the phthalimide ring, influencing the synthesis and ultimately the biological activity of the final drug molecule.

Part 2: Synthesis of a Key Intermediate

The "discovery" of this compound is not marked by a singular publication but is found within the process chemistry literature and patents aimed at the efficient synthesis of thalidomide analogs. Its preparation is a logical, two-step process beginning with the functionalization of the benzene ring of a phthalic derivative, followed by the formation of the imide ring.

Step 1: Synthesis of 4-tert-Butylphthalic Anhydride

The most common and industrially scalable method for introducing the tert-butyl group onto the phthalic anhydride scaffold is through a Friedel-Crafts reaction.[2][3] This class of reaction uses a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a potent electrophile (a tert-butyl carbocation) that then substitutes onto the aromatic ring.

Experimental Protocol: Synthesis of 4-tert-Butylphthalic Anhydride

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel. The system is maintained under an inert atmosphere (e.g., dry nitrogen).

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 eq) and a dry, non-polar solvent such as dichloromethane or 1,2-dichloroethane.

-

Substrate Addition: Phthalic anhydride (1.0 eq) is added to the stirred suspension.

-

Electrophile Precursor Addition: tert-Butyl chloride (1.1 eq) is added dropwise via the dropping funnel at a temperature of 0-5 °C (ice bath) to control the initial exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC).

-